Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Catalog No.
S2708037
CAS No.
708996-18-3
M.F
C19H23NO4S
M. Wt
361.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,...

CAS Number

708996-18-3

Product Name

Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

IUPAC Name

methyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C19H23NO4S

Molecular Weight

361.46

InChI

InChI=1S/C19H23NO4S/c1-3-12-8-9-13(24-12)10-11-16(21)20-18-17(19(22)23-2)14-6-4-5-7-15(14)25-18/h8-9H,3-7,10-11H2,1-2H3,(H,20,21)

InChI Key

WLNIZARCCYZZGC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Solubility

not available

Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H23NO4S and a molecular weight of approximately 361.46 g/mol. This compound features a unique structure that includes a benzo[b]thiophene core, which is fused with a tetrahydro configuration, and is further substituted with an ethylfuran moiety and a propanamido group. The presence of these functional groups contributes to its potential biological activities and applications in various fields of research.

There is no scientific literature available on the mechanism of action of this specific molecule. However, similar thiophene carboxylate derivatives can have various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The presence of the furan ring and the amide group might further influence its biological effects, but specific research is needed for confirmation.

The chemical behavior of methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be analyzed through various reactions typical for compounds containing amides and carboxylates. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of acids or bases, yielding the corresponding carboxylic acid and amine.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

  • Antimicrobial: Compounds containing thiophene rings have been noted for their antibacterial properties.
  • Anti-inflammatory: The presence of furan and thiophene moieties could suggest potential anti-inflammatory effects.
  • Cytotoxicity: Some derivatives have shown cytotoxic effects against cancer cell lines.

Further studies are needed to establish specific biological activities associated with this compound.

The synthesis of methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves several key steps:

  • Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the propanamido group: This step may involve coupling reactions between an amine and a carboxylic acid derivative.
  • Esterification: The final step involves esterifying the carboxylic acid with methanol to yield the methyl ester.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.

Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has potential applications in several areas:

  • Pharmaceuticals: Due to its unique structure and potential biological activities, it may serve as a lead compound for drug development.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique properties may also lend it utility in creating novel materials or polymers.

Interaction studies involving methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are crucial for understanding its mechanism of action and potential therapeutic uses. These studies typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to target proteins or enzymes.
  • Receptor Interaction: Assessing its interaction with specific receptors that may mediate its biological effects.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems can provide insights into its efficacy and safety.

Several compounds share structural similarities with methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylateC17H15NO4SContains thienyl and furan moieties; potential antimicrobial activity .
Ethyl 2-amino-5-methylthiophene-3-carboxylateC8H11NO2SSimple thiophene derivative; studied for anti-inflammatory properties .

These comparisons highlight the uniqueness of methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate due to its complex multi-ring structure and diverse functional groups that may confer distinct biological activities not found in simpler analogs.

XLogP3

4.6

Dates

Modify: 2023-08-16

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